molecular formula C10H11FN2S B588607 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- CAS No. 157763-39-8

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl-

Cat. No. B588607
CAS RN: 157763-39-8
M. Wt: 210.27
InChI Key: SZCXVYFGRKYUKS-UHFFFAOYSA-N
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Description

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl-, also known as 2-(4-fluoro-1,3-benzothiazol-2-yl)propan-2-amine, is a chemical compound with the molecular formula C10H11FN2S . It is offered by several suppliers for research and experimental use .


Molecular Structure Analysis

The molecular structure of 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- consists of a benzothiazole ring attached to a 2-aminepropane structure with a fluorine atom at the 4-position of the benzothiazole ring . The molecular weight of this compound is 210.27 .


Physical And Chemical Properties Analysis

2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- has various physical and chemical properties that can be found in its Material Safety Data Sheet (MSDS). These properties include its molecular formula, molecular weight, structure, and possibly its melting point, boiling point, and density .

Safety and Hazards

The safety data sheet (MSDS) for 2-Benzothiazolemethanamine, 4-fluoro-alpha,alpha-dimethyl- provides information on its hazards, handling, storage, and disposal . For detailed safety information, it is recommended to refer to this data sheet or contact the manufacturer directly.

properties

IUPAC Name

2-(4-fluoro-1,3-benzothiazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-10(2,12)9-13-8-6(11)4-3-5-7(8)14-9/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCXVYFGRKYUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=C(C=CC=C2S1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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